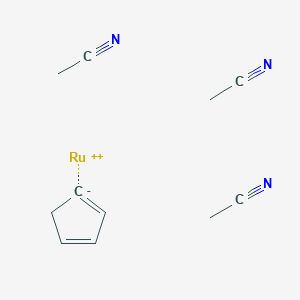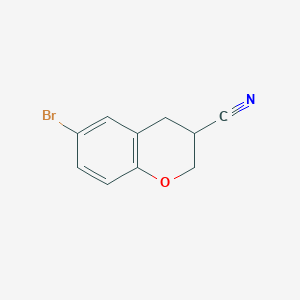
5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine: is a synthetic porphyrin compound with the molecular formula C46H30N4O4 and a molecular weight of 702.75 g/mol . Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular porphyrin is characterized by its two phenyl groups and two carboxyphenyl groups attached to the porphyrin ring, making it a versatile compound for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The specific steps include:
Condensation Reaction: Pyrrole and benzaldehyde derivatives are mixed in an acidic medium, such as trifluoroacetic acid, to form the porphyrinogen intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings .
化学反应分析
Types of Reactions: 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Substitution: The phenyl and carboxyphenyl groups can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: DDQ, ferric chloride (FeCl3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents like bromine (Br2), chlorine (Cl2)[][3]
Major Products:
Oxidation Products: Porphyrin dications
Reduction Products: Porphyrinogen
Substitution Products: Halogenated porphyrins[][3]
科学研究应用
5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives and metal-organic frameworks (MOFs).
Biology: Acts as a fluorescent probe for studying biological systems and as a photosensitizer in photodynamic therapy (PDT).
Medicine: Utilized in PDT for the treatment of certain cancers and skin diseases.
Industry: Employed in the development of sensors and catalysts due to its unique electronic properties.
作用机制
The mechanism of action of 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine primarily involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can damage cellular components and lead to cell death. The molecular targets include cellular membranes, proteins, and nucleic acids. The pathways involved are primarily oxidative stress pathways .
相似化合物的比较
- 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine
- 5,10,15,20-Tetra(4-carboxyphenyl)porphine
- 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine derivatives with different metal centers (e.g., zinc, copper, iron)
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a building block for more complex structures .
属性
分子式 |
C46H30N4O4 |
|---|---|
分子量 |
702.8 g/mol |
IUPAC 名称 |
4-[15-(4-carboxyphenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C46H30N4O4/c51-45(52)31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(18-14-30)46(53)54)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47,50H,(H,51,52)(H,53,54) |
InChI 键 |
FXQQHUPTJQTFGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[1-(11,31-Dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl)ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B11928369.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)

![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)




![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)

![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
